molecular formula C23H21BrN2O4 B445376 N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE

N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B445376
M. Wt: 469.3g/mol
InChI Key: IJWNWERQAQNHCU-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is a complex organic compound that features a furan ring, a hydrazide group, and various substituents including a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the furan derivative with hydrazine or its derivatives.

    Substitution Reactions: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the substituted furan derivative with the indene derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

    Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C23H21BrN2O4/c1-28-21-9-6-18(24)11-17(21)13-25-26-23(27)22-10-8-20(30-22)14-29-19-7-5-15-3-2-4-16(15)12-19/h5-13H,2-4,14H2,1H3,(H,26,27)/b25-13-

InChI Key

IJWNWERQAQNHCU-MXAYSNPKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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